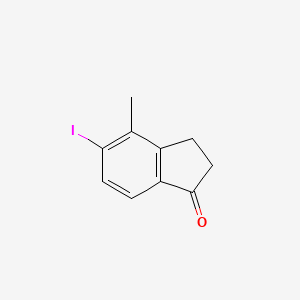
5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one: est un composé organique qui appartient à la classe des indénones. Il se caractérise par la présence d'un atome d'iode en position 5, d'un groupe méthyle en position 4 et d'un groupe cétone en position 1 de la structure indanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la 5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à iodurer la 4-méthyl-2,3-dihydro-1H-indén-1-one en utilisant de l'iode et un oxydant approprié. La réaction est généralement effectuée dans un solvant organique tel que l'acide acétique ou le dichlorométhane, sous reflux .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration des réactifs, est cruciale pour obtenir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions: La 5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le groupe cétone en groupe alcool.
Substitution: L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation: Les oxydants courants comprennent le trioxyde de chrome dans l'acide acétique.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution: Les nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation: Formation d'acides carboxyliques ou d'aldéhydes.
Réduction: Formation d'alcools.
Substitution: Formation de diverses indénones substituées selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie: En chimie, la 5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one est utilisée comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie et médecine: Ses dérivés peuvent présenter des activités biologiques telles que des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de produits chimiques de spécialité, d'agrochimiques et de sciences des matériaux. Ses propriétés uniques le rendent adapté au développement de nouveaux matériaux dotés de fonctionnalités spécifiques .
5. Mécanisme d'action
Le mécanisme d'action de la 5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou l'ADN. La présence de l'atome d'iode et du groupe cétone peut influencer son affinité de liaison et sa spécificité envers ces cibles. Les voies exactes impliquées dépendraient de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ketone group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Composés similaires :
4-Méthyl-2,3-dihydro-1H-indén-1-one: Manque l'atome d'iode, ce qui peut entraîner une réactivité chimique et une activité biologique différentes.
5-Bromo-4-méthyl-2,3-dihydro-1H-indén-1-one: Structure similaire mais avec un atome de brome au lieu de l'iode, ce qui peut affecter sa réactivité et ses applications.
5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one:
Unicité: La présence de l'atome d'iode dans la 5-Iodo-4-méthyl-2,3-dihydro-1H-indén-1-one confère des propriétés chimiques uniques, telles qu'un poids moléculaire accru et un potentiel d'interactions spécifiques avec les cibles biologiques. Cela la distingue de ses analogues halogénés et d'autres composés similaires .
Propriétés
Formule moléculaire |
C10H9IO |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
5-iodo-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 |
Clé InChI |
OFWISBNLDJTVJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















